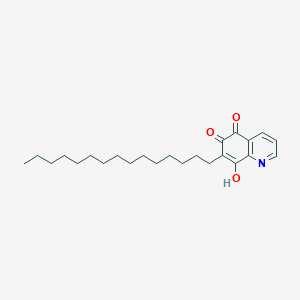
8-Hydroxy-7-pentadecylquinoline-5,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-7-pentadecylquinoline-5,6-dione is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-pentadecylquinoline-5,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include quinoline derivatives and long-chain alkyl halides.
Alkylation Reaction: The quinoline derivative undergoes an alkylation reaction with a pentadecyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This step introduces the pentadecyl group at the 7-position of the quinoline ring.
Hydroxylation: The next step involves the introduction of a hydroxyl group at the 8-position of the quinoline ring. This can be achieved through a hydroxylation reaction using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Oxidation: Finally, the compound undergoes an oxidation reaction to introduce the dione functionality at the 5,6-positions. Common oxidizing agents used for this purpose include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
8-Hydroxy-7-pentadecylquinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.
Substitution: The hydroxyl group at the 8-position can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in drug development, particularly for the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 8-Hydroxy-7-pentadecylquinoline-5,6-dione involves its interaction with various molecular targets. The hydroxyl and dione functionalities allow it to form complexes with metal ions, which can disrupt biological processes in microorganisms and cancer cells. Additionally, its lipophilic pentadecyl chain facilitates its incorporation into cell membranes, affecting membrane integrity and function.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities but lacking the long alkyl chain.
Clioquinol: An 8-hydroxyquinoline derivative with iodine substitution, known for its antimicrobial properties.
8-Hydroxy-5-quinolinesulfonic acid: Another derivative with sulfonic acid functionality, used in analytical chemistry.
Uniqueness
8-Hydroxy-7-pentadecylquinoline-5,6-dione is unique due to its long alkyl chain, which enhances its lipophilicity and ability to interact with cell membranes. This structural feature distinguishes it from other quinoline derivatives and contributes to its distinct biological and chemical properties.
特性
CAS番号 |
31509-62-3 |
|---|---|
分子式 |
C24H35NO3 |
分子量 |
385.5 g/mol |
IUPAC名 |
8-hydroxy-7-pentadecylquinoline-5,6-dione |
InChI |
InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-22(26)21-19(17-15-18-25-21)23(27)24(20)28/h15,17-18,26H,2-14,16H2,1H3 |
InChIキー |
PJFLSWORUNVLSQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=C(C2=C(C=CC=N2)C(=O)C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14000320.png)
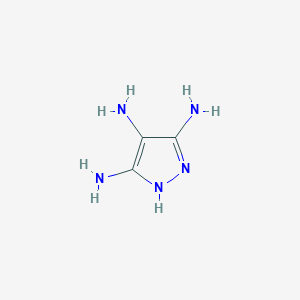
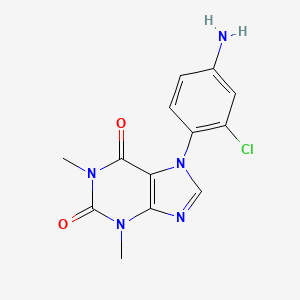
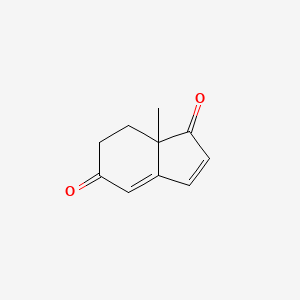
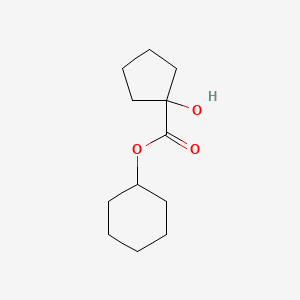

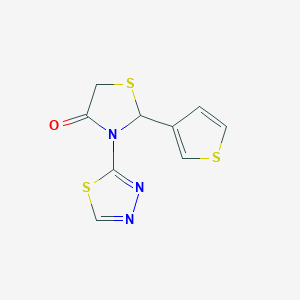
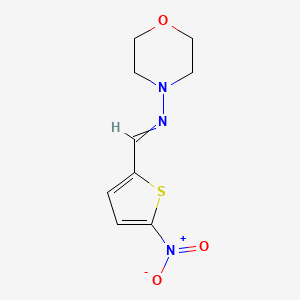

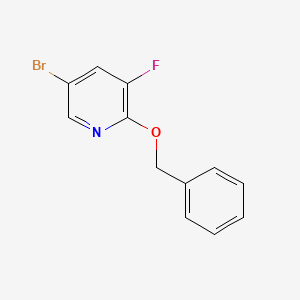
![N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine](/img/structure/B14000363.png)

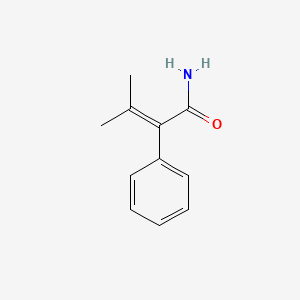
![N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide](/img/structure/B14000371.png)
